molecular formula C26H35NO5 B12617051 N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide

Cat. No.: B12617051
M. Wt: 441.6 g/mol
InChI Key: TWMHSKGSLXMEKL-HRAATJIYSA-N
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Description

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the hydroxy and methyl groups via selective functionalization.
  • Coupling reactions to attach the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles or electrophiles for substitution reactions (e.g., halides, amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a carbonyl group could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide might include other spirocyclic compounds or those with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H35NO5

Molecular Weight

441.6 g/mol

IUPAC Name

N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetamide

InChI

InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1

InChI Key

TWMHSKGSLXMEKL-HRAATJIYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C

Canonical SMILES

CCC(C)C(CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C

Origin of Product

United States

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